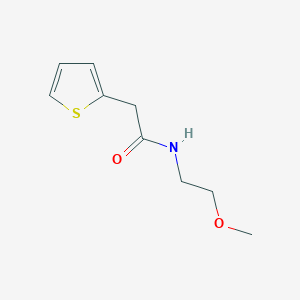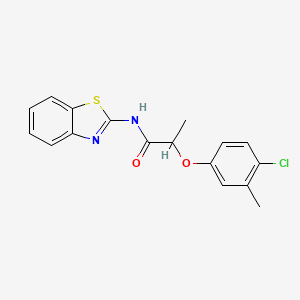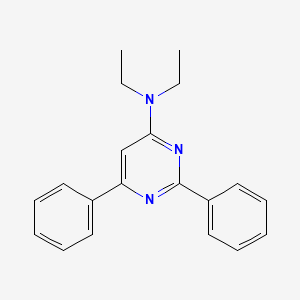![molecular formula C22H15F3N2O B4582437 2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)
2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
Overview
Description
2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazolinone derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Scientific Research Applications
Corrosion Inhibition
Quinazolinone derivatives, such as 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one, have been investigated for their potential as corrosion inhibitors. Research demonstrates these compounds' effectiveness in inhibiting mild steel corrosion in acidic environments. The inhibition efficiency is observed to increase with concentration, indicating a promising application in corrosion prevention (Errahmany et al., 2020).
Synthesis and Resolution
Quinazolinone-based phosphine ligands have been synthesized and resolved. The study focuses on the chemical synthesis and structural resolution of these compounds, contributing to a deeper understanding of their chemical properties and potential applications in various fields (Dai et al., 1998).
Hypolipidemic Activities
Research into quinazolinones has also explored their hypolipidemic activities. Certain derivatives have shown promise in lowering triglyceride and total cholesterol levels, indicating potential therapeutic applications in managing lipid disorders (Kurogi et al., 1996).
Antimicrobial Activity
Some quinazolinone derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds have antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Gupta et al., 2008).
Cardiotonic Activity
Quinazolinones have been synthesized and evaluated for their cardiotonic activity. They have been found to inhibit cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and exhibit positive inotropic activity, making them candidates for the development of cardiotonic drugs (Bandurco et al., 1987).
Fluorescent Chemical Sensors
Quinazolinone derivatives can act as fluorescent chemical sensors. They have been used in the development of sensors for detecting metal ions like Fe3+, demonstrating their utility in analytical chemistry and environmental monitoring (Zhang et al., 2007).
Anti-inflammatory Properties
Several quinazolinone derivatives have shown anti-inflammatory properties. This research is important for the development of new anti-inflammatory drugs, potentially providing more effective and safer treatment options for various inflammatory diseases (Ozaki et al., 1985).
Synthesis Techniques
Advancements in the synthesis of quinazolinones have been explored, providing more efficient and versatile methods for producing these compounds. This research aids in the development and accessibility of quinazolinone-based applications in various scientific and industrial fields (Cheng et al., 2013).
properties
IUPAC Name |
2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O/c1-14-9-11-15(12-10-14)20-26-19-8-3-2-7-18(19)21(28)27(20)17-6-4-5-16(13-17)22(23,24)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUBXTLWKFPQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)
![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

acetonitrile](/img/structure/B4582397.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)
![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)
![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)
